2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene
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Overview
Description
2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group, a methoxy group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2-methoxy-1-vinylbenzene with cyclopropylmethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and nitrated benzene derivatives.
Scientific Research Applications
2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The vinyl group and methoxy substituents play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-vinylbenzene: Lacks the cyclopropylmethoxy group, resulting in different chemical properties and reactivity.
2-Cyclopropylmethoxy-1-methoxybenzene:
1-Methoxy-2-vinylbenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene is unique due to the presence of both the cyclopropylmethoxy and vinyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-1-ethenyl-3-methoxybenzene |
InChI |
InChI=1S/C13H16O2/c1-3-11-5-4-6-12(14-2)13(11)15-9-10-7-8-10/h3-6,10H,1,7-9H2,2H3 |
InChI Key |
INBHUTOWFJRSGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2CC2)C=C |
Origin of Product |
United States |
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